molecular formula C21H16BrN3OS B12725650 s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-bromophenyl)- CAS No. 68869-50-1

s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-bromophenyl)-

Cat. No.: B12725650
CAS No.: 68869-50-1
M. Wt: 438.3 g/mol
InChI Key: GTHZTFKGLNSVEV-UHFFFAOYSA-N
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Description

“s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-bromophenyl)-” is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-bromophenyl)-” typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.

    Introduction of the Thiol Group: Thiolation reactions using thiolating agents such as thiourea or thiols.

    Attachment of the Biphenoxymethyl Group: This step may involve nucleophilic substitution reactions.

    Incorporation of the Bromophenyl Group: Bromination reactions using brominating agents like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors for better yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, alcohols.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Reduced Derivatives: Formed from the reduction of specific functional groups.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-bromophenyl)-” depends on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.

    Chemical Reactions: It may act as a nucleophile or electrophile, participating in various organic reactions.

Comparison with Similar Compounds

Similar Compounds

    s-Triazole-2-thiol Derivatives: Compounds with similar triazole and thiol groups.

    Biphenyl Derivatives: Compounds containing biphenyl moieties.

    Bromophenyl Derivatives: Compounds with bromophenyl groups.

Uniqueness

“s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-bromophenyl)-” is unique due to the combination of its functional groups, which may impart specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

68869-50-1

Molecular Formula

C21H16BrN3OS

Molecular Weight

438.3 g/mol

IUPAC Name

4-(4-bromophenyl)-3-[(4-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H16BrN3OS/c22-17-8-10-18(11-9-17)25-20(23-24-21(25)27)14-26-19-12-6-16(7-13-19)15-4-2-1-3-5-15/h1-13H,14H2,(H,24,27)

InChI Key

GTHZTFKGLNSVEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NNC(=S)N3C4=CC=C(C=C4)Br

Origin of Product

United States

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